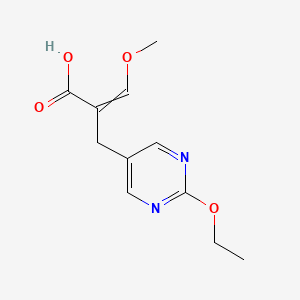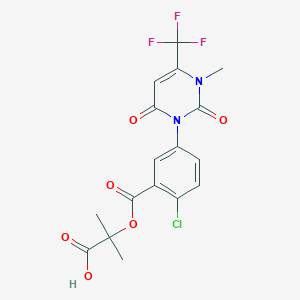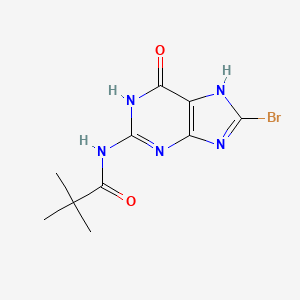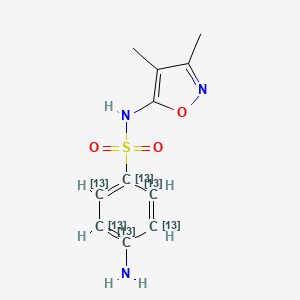
Sulfisoxazole-13C6
Overview
Description
Sulfisoxazole-13C6 is the labelled analogue of Sulfisoxazole . It is an antibiotic effective against both Gram-negative and Gram-positive organisms . The empirical formula is 13C6C5H13N3O3S .
Molecular Structure Analysis
The molecular weight of Sulfisoxazole-13C6 is 273.26 . Its molecular formula is 13C6C5H13N3O3S . The SMILES string representation is Cc1noc(NS(=O)(=O)[13c]2[13cH][13cH]13c[13cH][13cH]2)c1C .Scientific Research Applications
Inhibition of Small Extracellular Vesicles Secretion
Sulfisoxazole, an FDA-approved oral antibiotic, has been identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells. It interferes with the endothelin receptor A (ETA) and has shown significant anti-tumor and anti-metastatic effects in mouse models of breast cancer xenografts. This research suggests the potential of sulfisoxazole for sEV-targeted cancer therapies and studies on sEV biology (Im et al., 2019).
Electrochemical Analysis for Drug Determination
The voltammetric analysis of sulfamethoxazole, a related sulfonamide, at a multiwalled carbon nanotube (MWCNT)-Nafion modified glassy carbon electrode, has been detailed. This research shows the potential for precise electrochemical methods for determining sulfonamides in pharmaceutical formulations and biological samples, offering a pathway for the analytical applications of sulfisoxazole and related compounds (Issac & Girish Kumar, 2009).
Enhancement of Antitumor Immune Response
Sulfisoxazole has been shown to significantly decrease the level of exosomal PD-L1 in blood, enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibody. This suggests sulfisoxazole's role in regulating immunosuppression through the inhibition of exosomal PD-L1, potentially improving the response rate of immune therapies in cancer treatment (Shin et al., 2021).
Complexation with Hydroxypropyl-β-Cyclodextrin
Research on the complexation of sulfisoxazole with hydroxypropyl-β-cyclodextrin (HP-β-CD) indicates an improvement in solubilization of sulfisoxazole through pH adjustments and the use of multicomponent systems. This study presents a foundation for enhancing the delivery and efficacy of sulfonamide drugs, including sulfisoxazole, by improving their solubility and stability (Gladys et al., 2003).
Oxidation by Ferrate(VI)
The study on the chemical oxidation of sulfisoxazole and other sulfonamides by ferrate(VI) highlights a potential environmental application for the removal of these antibiotics from water. This research provides insight into using ferrate(VI) as an environmentally friendly oxidant for the degradation of sulfonamides, converting them into less toxic byproducts (Sharma et al., 2006).
Mechanism of Action
Target of Action
Sulfisoxazole-13C6, also known as Sulfisoxazole, is a sulfonamide antibiotic . Its primary target is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a vital component in bacterial DNA replication and growth .
Mode of Action
Sulfisoxazole-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the bacterial synthesis of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Sulfisoxazole-13C6 affects the folate synthesis pathway in bacteria . This disruption in the pathway leads to a deficiency in dihydrofolic acid, which is essential for bacterial DNA replication and growth . The downstream effect is the inhibition of bacterial proliferation .
Pharmacokinetics
The pharmacokinetics of Sulfisoxazole-13C6 involves its distribution and elimination from the body . After intravenous administration, the drug distributes rapidly, with a calculated volume of distribution ranging from 13 to 20% of body weight . The drug is eliminated from the body at a fairly rapid rate, with an apparent half-life range of 4.6-6.9 hours . Sulfisoxazole-13C6 is ultimately eliminated from the body solely by means of urinary excretion, with a mean of 54% of the dose excreted as “free” drug and the remainder as the N4-acetylated biotransformation product .
Result of Action
The primary result of Sulfisoxazole-13C6’s action is the inhibition of bacterial growth . By disrupting the synthesis of dihydrofolic acid, Sulfisoxazole-13C6 prevents bacterial DNA replication and growth . This makes it effective in the treatment of a variety of bacterial infections .
Action Environment
The action of Sulfisoxazole-13C6 can be influenced by various environmental factors. For instance, high levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . Its antibacterial action is inhibited by pus . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Sulfisoxazole-13C6.
Safety and Hazards
Future Directions
Sulfisoxazole and its analogues, including Sulfisoxazole-13C6, continue to be subjects of research. For instance, a study has shown highly efficient degradation of Sulfisoxazole by natural chalcopyrite-activated peroxymonosulfate . This suggests potential future directions in understanding the environmental fate and treatment of Sulfisoxazole and its analogues.
properties
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHCSRWZMLRLA-MSQIWANRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfisoxazole-13C6 | |
CAS RN |
1334378-46-9 | |
| Record name | 1334378-46-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




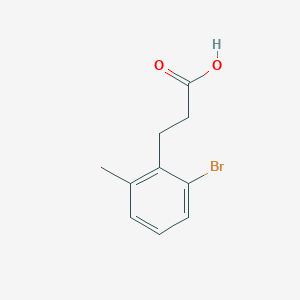

![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)


